
Benzyloxyethoxymethylchloride
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Overview
Description
Benzyloxyethoxymethylchloride is a useful research compound. Its molecular formula is C10H13ClO2 and its molecular weight is 200.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Benzyloxyethoxymethylchloride serves as a versatile intermediate in the synthesis of pharmacologically active compounds. Its derivatives have been investigated for their therapeutic potential, particularly in the development of anticancer agents.
- Antitumor Activity : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this chlorinated ether have been evaluated for their inhibitory effects on human lung adenocarcinoma cells, demonstrating promising anticancer activity .
- Antimycobacterial Properties : A series of compounds derived from this compound have been synthesized and tested against Mycobacterium tuberculosis. These studies indicate that certain derivatives possess notable antimycobacterial activity, suggesting potential for further development as therapeutic agents against tuberculosis .
Polymer Science
This compound has also found applications in polymer chemistry, particularly in the synthesis of novel polymers with tailored properties.
- Polymerization Studies : The compound can be used to synthesize poly(benzyloxyethoxy) phospholane derivatives, which exhibit unique properties such as acid-lability and selective deprotection capabilities. These polymers can be engineered to release hydroxyl groups under specific conditions, allowing for the tuning of their hydrophilicity and other physical properties .
- Applications in Coatings and Adhesives : The unique chemical structure of this compound allows for its use as a reactive diluent or additive in coatings and adhesives, enhancing performance characteristics such as adhesion and flexibility.
Organic Synthesis
In organic synthesis, this compound is utilized as a protecting group for amines and alcohols due to its stability and ease of removal.
- Protecting Group Strategy : The introduction of the benzyloxy group allows for the selective protection of amines during multi-step synthetic processes. This strategy is crucial in the synthesis of complex molecules where functional group compatibility is essential .
- Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of various complex organic molecules, including those used in pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic organic chemistry.
Case Study 1: Anticancer Agents
A study synthesized derivatives of this compound and evaluated their cytotoxic effects on A549 human lung adenocarcinoma cells. The results indicated that some derivatives inhibited cell proliferation effectively, warranting further investigation into their mechanisms of action.
Case Study 2: Antimycobacterial Evaluation
In another research effort, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized from this compound. These compounds were tested against Mycobacterium tuberculosis H37Rv strain, showing promising results that could lead to new treatments for tuberculosis.
Properties
CAS No. |
31383-67-2 |
---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-(chloromethoxy)ethoxymethylbenzene |
InChI |
InChI=1S/C10H13ClO2/c11-9-13-7-6-12-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
BWZQUIMZHXCZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.